Disodium;octylperoxybenzene;sulfate
Description
Disodium;octylperoxybenzene;sulfate is an anionic surfactant characterized by its unique molecular architecture, combining a hydrophobic octylperoxybenzene group with a hydrophilic sulfonate moiety. This compound exhibits strong emulsifying and foaming properties, making it valuable in industrial and personal care applications, particularly in formulations requiring stable dispersion of hydrophobic substances in aqueous media. Its structure includes a branched alkyl chain and a sulfonate group, which enhance its solubility and interfacial activity .
Properties
CAS No. |
58853-83-1 |
|---|---|
Molecular Formula |
C14H22Na2O6S |
Molecular Weight |
364.37 g/mol |
IUPAC Name |
disodium;octylperoxybenzene;sulfate |
InChI |
InChI=1S/C14H22O2.2Na.H2O4S/c1-2-3-4-5-6-10-13-15-16-14-11-8-7-9-12-14;;;1-5(2,3)4/h7-9,11-12H,2-6,10,13H2,1H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
InChI Key |
JZLQGAKMLRJEBP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCOOC1=CC=CC=C1.[O-]S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;octylperoxybenzene;sulfate typically involves the sulfonation of octylbenzene followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The general reaction can be summarized as follows:
Sulfonation: Octylbenzene reacts with sulfur trioxide to form octylbenzene sulfonic acid.
Neutralization: The sulfonic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the sulfonation and neutralization processes are carefully controlled to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Disodium;octylperoxybenzene;sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinate or thiol derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonate, sulfinate, and thiol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Disodium;octylperoxybenzene;sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and other biological assays to disrupt cell membranes and release cellular contents.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in detergents, cleaning agents, and emulsifiers in various industrial processes.
Mechanism of Action
The mechanism of action of disodium;octylperoxybenzene;sulfate primarily involves its surfactant properties. It reduces the surface tension of water, allowing it to interact with and disrupt lipid membranes. This disruption leads to the solubilization of hydrophobic compounds and the release of cellular contents in biological applications. The molecular targets include lipid bilayers and hydrophobic compounds, and the pathways involved are related to the reduction of surface tension and membrane disruption.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Performance Metrics
Surfactant Strength :
- This compound outperforms disodium lauryl sulfosuccinate in reducing surface tension due to its branched hydrophobic tail and peroxy group, which enhance micelle formation .
- Sodium dodecyl sulfate (SDS) exhibits stronger foaming but causes significant skin irritation compared to the milder disodium lauryl sulfosuccinate .
Thermal and Chemical Stability: The peroxybenzene group in this compound confers oxidative stability, making it suitable for high-temperature applications . Disodium mono(2-ethylhexyl) sulfosuccinate degrades faster under acidic conditions due to its ester linkage .
Environmental Impact :
- This compound shows moderate biodegradability, whereas disodium lauryl sulfosuccinate is more environmentally persistent due to its stable sulfosuccinate structure .
- Sodium sulfate (Na₂SO₄), a simpler sulfate salt, dissociates completely in water and poses minimal ecological risk, unlike organic sulfonates .
Research Findings and Industrial Relevance
Recent studies highlight the following:
- Industrial Cleaners : this compound’s oxidative stability makes it effective in degreasing formulations for machinery .
- Cosmetics : Disodium lauryl sulfosuccinate is replacing SDS in shampoos due to consumer demand for milder ingredients .
- Pharmaceuticals : The compound’s ability to solubilize hydrophobic drugs is under investigation for drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
